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Compound of Interest

2,2-Dimethyl thiazolidine
Compound Name:

hydrochloride
CAS No.: 822-44-6
Cat. No.: B1220868

Get Quote

Executive Summary & Mechanism

2,2-Dimethyl thiazolidine (DMT) is a condensation product of cysteamine and acetone. In
biological research, it primarily serves as a "masked" thiol or prodrug. Unlike free thiols (which
oxidize rapidly to disulfides) or aminothiols (which can cause severe gastric irritation), DMT is
lipophilic and relatively stable at neutral pH.

Upon administration, DMT undergoes hydrolysis—accelerated by acidic pH—to release the
active pharmacological agent, cysteamine, and the metabolic byproduct, acetone.

Key Challenges:

» Hydrolytic Instability: DMT hydrolyzes rapidly in acidic environments (pH < 4), such as the
stomach or unbuffered aqueous vehicles.

e Physical State: The free base (CAS 19351-18-9) is a liquid, whereas the hydrochloride salt is
a solid.
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e Dosing Volume: High doses (often required for radioprotection) necessitate high-
concentration formulations.

Mechanism of Action & Hydrolysis Pathway

The following diagram illustrates the critical hydrolysis equilibrium that dictates formulation
choice.
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Figure 1: Hydrolytic pathway of 2,2-dimethyl thiazolidine. Formulation must prevent ring
opening prior to systemic absorption.

Pre-Formulation Characterization

Before beginning animal work, determine the form of your starting material.
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Property Free Base (Liquid) Hydrochloride Salt (Solid)
CAS Number 19351-18-9 822-44-6 (or similar)
Appearance Colorless to pale yellow liquid White crystalline powder
Solubility (Water) Low / Immiscible High (Soluble)

Solubility (Organic) High (DMSO, Ethanol, Oils) Low (in non-polar solvents)
Stability (pH 7) Moderate Moderate

Stability (pH 2) Unstable (Hydrolyzes) Unstable (Hydrolyzes)
Preferred Route Oral (Oil), IP (Co-solvent) IP/IV (Buffered Saline)

Protocol A: Lipid-Based Formulation (Oral Gavage)

Best for: Free Base Liquid Rationale: Oil vehicles protect the thiazolidine ring from hydrolysis in
the stomach (pH 1.5-3.5), allowing intact absorption in the intestine.

Reagents

o 2,2-Dimethyl thiazolidine (Free Base, >98% purity).
¢ Vehicle: Corn Oil (USP grade) or Sesame Oil.

e Optional: 5% Ethanol (if solvation is slow).

Step-by-Step Procedure

e Calculate Dose:

[¢]

Target Dose: e.g., 200 mg/kg.

o

Animal Weight: 250 g rat.

o

Dose Volume: Max 5 mL/kg (1.25 mL per rat).

[¢]

Required Conc: 40 mg/mL.
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e Weighing:
o Weigh the liquid DMT directly into a glass vial. Note: Density is ~1.02 g/mL.
e Mixing:
o Add the required volume of Corn Oil.
o Vortex vigorously for 2 minutes. The lipophilic free base should mix well with the oil.

o Troubleshooting: If phase separation occurs, add 5% v/v absolute ethanol to the oil before

mixing.
e Storage:
o Prepare fresh daily. Oils can oxidize; DMT can hydrolyze if the oil contains moisture.

o Keep ambient or at 4°C.

Protocol B: Aqueous Buffered Formulation (IP/IV
Injection)

Best for: Hydrochloride Salt OR Free Base (with co-solvent) Rationale: Parenteral routes
bypass the stomach. However, the vehicle must be near neutral pH (7.0-7.4) to prevent pain
and premature hydrolysis in the syringe.

Reagents

e 2,2-Dimethyl thiazolidine (HCI salt or Free Base).
¢ Solvent A: DMSO (sterile).
e Diluent B: PBS (Phosphate Buffered Saline, pH 7.4, 0.1M) or Saline (0.9%).

e pH Adjustment: 1N NaOH (if using HCI salt).

Step-by-Step Procedure

o Stock Preparation (Active Phase):
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o Dissolve DMT in 100% DMSO to create a 10x stock solution (e.g., 500 mg/mL).

o Why DMSO? It prevents hydrolysis during storage of the stock.

e Dilution (Immediately Pre-Dose):
o Dilute the DMSO stock 1:10 into sterile PBS (pH 7.4).
o Final vehicle: 10% DMSO / 90% PBS.
e pH Check (Critical):
o If using the HCI salt, the solution will turn acidic upon dissolution.
o Check pH with a micro-strip. Adjust carefully to pH 7.0-7.4 using 1N NaOH.

o Warning: Do not overshoot pH > 8, as this may promote oxidation of released thiols if any
hydrolysis occurs.

« Filtration:

o Pass through a 0.22 um PES syringe filter for sterility.
e Administration:

o Inject within 30 minutes of preparation.

Quality Control & Validation

Do not assume stability. Validate your formulation using a simple HPLC or NMR check if
possible.
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Test Method Acceptance Criteria

Distinct methyl singlets at ~1.5
Identity H-NMR (D20 or CDCI3) ppm (thiazolidine) vs. ~2.2

ppm (free acetone).

Negative reaction. (Positive
Hydrolysis Ellman’s Reagent (DTNB) reaction indicates free

thiol/hydrolysis).

] ) Clear, single-phase solution.
Appearance Visual Inspection o
No precipitation.

Ellman’'s Test for Formulation Stability

Take 10 pL of formulation.

Dilute in 990 uL PBS (pH 8).

Add 10 pL DTNB solution.

Result:
o Yellow Color: Free thiol present (Hydrolysis occurred = Bad formulation).

o Colorless: Thiazolidine ring intact (Good formulation).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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